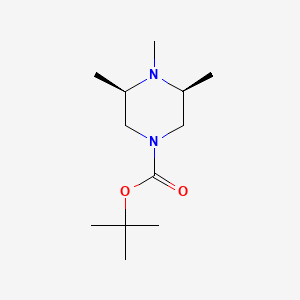
(4-Chloro-2-iodophenyl)methanamine
Vue d'ensemble
Description
“(4-Chloro-2-iodophenyl)methanamine” is a chemical compound with a molecular weight of 303.96 . It is typically found in the form of a powder .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its IUPAC name and InChI code . The presence of chlorine and iodine atoms in the phenyl ring indicates that it is a halogenated compound.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 303.96 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources.Applications De Recherche Scientifique
(4-Chloro-2-iodophenyl)methanamine has a number of scientific research applications. It is used as an intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of a variety of organic compounds. Additionally, it is used in the study of the structure and properties of proteins and peptides.
Mécanisme D'action
Target of Action
It’s structurally similar to methenamine , which is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally similar compound, works by hydrolyzing to ammonia and formaldehyde in acidic urine . Formaldehyde is considered to be highly bactericidal
Pharmacokinetics
It’s known that the compound is a powder at room temperature , which could potentially influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
If it acts similarly to methenamine, it could potentially have antibacterial effects in the urinary tract
Action Environment
It’s known that the compound is stable at room temperature , which could potentially influence its action and efficacy
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Chloro-2-iodophenyl)methanamine in lab experiments include its availability, its low cost, and its stability. Additionally, it is relatively easy to synthesize and use in experiments. The limitations of using this compound in lab experiments include its potential toxicity, its potential to interfere with certain biochemical processes, and its potential to cause unexpected side effects.
Orientations Futures
The potential future directions for (4-Chloro-2-iodophenyl)methanamine research include further study of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted on its potential toxicity and its potential to interfere with certain biochemical processes. Furthermore, further research could be conducted on its potential to cause unexpected side effects, and its potential to be used in the synthesis of a variety of organic compounds.
Safety and Hazards
The compound is associated with some safety hazards. It has been labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(4-chloro-2-iodophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYVQJZVJJTGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate](/img/structure/B3170208.png)





![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)[2-[(methoxycarbonyl)amino]ethoxy]methyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B3170248.png)


![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3170297.png)

![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B3170319.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine](/img/structure/B3170324.png)